molecular formula C3H2BrO3- B1662131 bromopyruvic acid CAS No. 1113-59-3

bromopyruvic acid

Número de catálogo: B1662131
Número CAS: 1113-59-3
Peso molecular: 165.95 g/mol
Clave InChI: PRRZDZJYSJLDBS-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-bromopyruvate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-bromopyruvic acid, arising from deprotonation of the carboxy group. It is functionally related to a pyruvate. It is a conjugate base of a 3-bromopyruvic acid.

Mecanismo De Acción

Target of Action

3-Bromopyruvic acid (3-BP) is a potent anticancer compound that targets key enzymes involved in energy metabolism in cancer cells . The primary targets of 3-BP are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK II) . These enzymes play crucial roles in glycolysis, a metabolic pathway that is often upregulated in cancer cells .

Mode of Action

3-BP acts as an alkylating agent and an antimetabolite of pyruvate . It inhibits its targets by alkylation, typically at cysteine side-chains, leading to the disruption of disulfide bridges . This inhibition disrupts the normal function of these enzymes, thereby suppressing glycolysis and mitochondrial metabolism .

Biochemical Pathways

The inhibition of GAPDH and HK II by 3-BP disrupts the glycolytic pathway, reducing the production of ATP, a key energy molecule . This disruption of energy production is particularly detrimental to cancer cells, which rely heavily on glycolysis for their energy needs . Additionally, 3-BP has been shown to harm mitochondrial NADH dehydrogenase activity .

Pharmacokinetics

It is known that 3-bp can be delivered into cells via the pyruvate transporter system . Once inside the cell, 3-BP exerts its effects on its target enzymes.

Result of Action

The action of 3-BP leads to a decrease in ATP production, causing energy depletion in cancer cells . This energy depletion can lead to cell death, thereby preventing tumor growth and even eradicating existing tumors . Furthermore, 3-BP has been shown to reduce the proliferation of certain types of cancer cells .

Action Environment

The efficacy of 3-BP can be influenced by environmental factors such as nutrient availability. For instance, starvation has been shown to sensitize certain cancer cells to 3-BP treatment . Additionally, the overexpression of certain proteins, such as proteasome activator (PA) 28, can lead to a partial resistance to the stress provoked by 3-BP .

Análisis Bioquímico

Biochemical Properties

3-Bromopyruvic acid is known to interact with several enzymes, proteins, and other biomolecules. The primary intracellular target of 3-Bromopyruvic acid is glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by 3-Bromopyruvic acid . It also inhibits key glycolytic enzymes including hexokinase II , glyceraldehyde 3-phosphate dehydrogenase (GAPDH) , and lactate dehydrogenase (LDH) .

Cellular Effects

3-Bromopyruvic acid has significant effects on various types of cells and cellular processes. It suppresses cancer cell growth by targeting glycolytic and mitochondrial metabolism . It has been shown to decrease proliferation of hepatocellular carcinoma cells and reduce tumor growth in animal studies . It also influences cell function by disrupting glucose metabolism leading to cell death .

Molecular Mechanism

3-Bromopyruvic acid exerts its effects at the molecular level through several mechanisms. It is a strong alkylating agent and it irreversibly alkylates the glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), resulting in the disruption of glucose metabolism leading to cell death .

Dosage Effects in Animal Models

In animal models, the effects of 3-Bromopyruvic acid vary with different dosages. For instance, 3-Bromopyruvic acid treatment (50 mg/kg ip. daily, 6 days/week for three weeks) was effective in attenuating tumor growth and causing tumor necrosis in a hepatocellular carcinoma mouse xenograft model .

Metabolic Pathways

3-Bromopyruvic acid is involved in the glycolytic pathway, where it inhibits key enzymes and disrupts glucose metabolism . It also targets mitochondrial metabolism .

Transport and Distribution

3-Bromopyruvic acid is transported into cells via the pyruvate transporter system . Once intracellular, it interacts with various biomolecules to exert its effects

Subcellular Localization

Given its role as a glycolytic inhibitor and its effects on mitochondrial metabolism, it can be inferred that it likely localizes to the cytoplasm and mitochondria where these metabolic processes occur .

Aplicaciones Científicas De Investigación

Colorectal Cancer

Recent studies have demonstrated that 3-BP can overcome resistance to cetuximab in colorectal cancer (CRC) treatment. Co-treatment with 3-BP enhances the efficacy of cetuximab by inducing ferroptosis and autophagy in resistant CRC cell lines. This synergistic effect is mediated through the activation of the FOXO3a/AMPKα/pBeclin1 pathway, promoting cell death in KRAS/BRAF mutant CRC cells .

Prostate Cancer

In prostate cancer research, 3-BP has shown promising results by inhibiting cell growth and metastasis. It induces apoptosis and suppresses migration and invasion in castration-resistant prostate cancer (CRPC) cells. Transcriptome analysis revealed that 3-BP regulates critical cell cycle pathways, highlighting its potential as a therapeutic agent for CRPC .

Triple-Negative Breast Cancer (TNBC)

3-BP has been investigated for its effects on triple-negative breast cancer, where it inhibits glycolysis and promotes mitochondrial-mediated apoptosis. The compound's ability to downregulate key glycolytic enzymes like hexokinase II contributes to its anticancer effects, making it a potential candidate for TNBC treatment .

Preclinical Studies

  • Hepatocellular Carcinoma : A preclinical study involving a mouse model showed that all treated mice with hepatocellular carcinoma survived after receiving 3-BP, while control mice had to be euthanized due to tumor progression .
  • Non-Small Cell Lung Cancer : Another study explored the combination of 3-BP with radiation therapy, revealing significant reductions in tumor growth, indicating its potential as an adjunct therapy .
  • Gastric Cancer : In a controlled study, various doses of 3-BP were administered to mice with gastric tumors, demonstrating dose-dependent inhibition of tumor growth compared to controls .

Data Table: Summary of Research Findings on Bromopyruvic Acid

Cancer TypeMechanism of ActionKey FindingsReference
Colorectal CancerInhibits glycolysis; induces ferroptosisOvercomes cetuximab resistance; enhances apoptosis
Prostate CancerInduces apoptosis; regulates cell cycleInhibits CRPC progression; significant tumor growth reduction
Triple-Negative Breast CancerInhibits glycolysis; promotes mitochondrial apoptosisStronger inhibitory effect on TNBC than non-TNBC
Hepatocellular CarcinomaDisrupts energy metabolismComplete cure in treated mice
Non-Small Cell Lung CancerEnhances effects of radiation therapySignificant reduction in tumor size

Análisis De Reacciones Químicas

Alkylation Reactions

3-BrPA acts as a potent alkylating agent, targeting nucleophilic residues (e.g., thiols, amines) in biomolecules.

Enzyme Inactivation

Enzyme TargetedMechanism of InhibitionBiological ImpactSource
Hexokinase 2 (HK2) Covalent modification of cysteine residuesSuppresses glycolysis in cancer cells
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Irreversible alkylation at active-site thiolsDisrupts energy metabolism in trypanosomes
Succinate Dehydrogenase (SDH) Alkylation of catalytic thiol groupsInhibits mitochondrial TCA cycle
Isocitrate Dehydrogenase (IDH) Modification of active-site residuesBlocks NADPH production

Key Findings:

  • Kinetics : Inactivation of bovine pancreatic ribonuclease A by 3-BrPA follows pseudo-first-order kinetics, with Mg²⁺ enhancing reaction rates .

  • Selectivity : 3-BrPA preferentially alkylates enzymes in triple-negative breast cancer (TNBC) cells, downregulating c-Myc and HK2 while upregulating TXNIP .

Cross-Linking Reactions

3-BrPA facilitates covalent cross-linking between biomolecules:

  • Nucleic Acid-Protein Cross-Links : Converts cytosine in DNA to N⁴-aminocytosine using hydrazine/bisulfite, enabling linkage to protein thiols .

  • Applications : Used to study protein-DNA interactions and enzyme active-site mapping .

Electron-Induced Decomposition

Under electron impact, 3-BrPA undergoes dissociative electron attachment (DEA):

  • Primary Pathway :
    BrCH2COCOOH+eBr+CH2COCOOH\text{BrCH}_2\text{COCOOH} + e^- \rightarrow \text{Br}^- + \text{CH}_2\text{COCOOH}

  • Resonance Peaks : DEA occurs at 0 eV (σ*/π* shape resonances) and 1.9–8 eV (core-excited resonances) .

Implications :

  • Enhances radiosensitivity in cancer therapy by disrupting electron transport chains .

Glycolysis Inhibition

  • Lactate Reduction : 3-BrPA (20–40 µM) suppresses lactate production in TNBC cells by 40–60% within 48 hours .

  • ATP Depletion : Intracellular ATP levels drop by 50% in HCC1143 cells after 24-hour exposure to 40 µM 3-BrPA .

Mitochondrial Apoptosis Induction

  • Protein Modulation : Downregulates Bcl-2 (anti-apoptotic) and upregulates Bax, cytochrome c, and caspase-3 (pro-apoptotic) .

Structural Reactivity Insights

  • Active Sites : The bromine atom at the β-position increases electrophilicity, enhancing reactivity toward nucleophilic residues.

  • pH Dependence : Reactivity is optimal at physiological pH (7.4), where the α-keto group remains deprotonated .

Propiedades

Número CAS

1113-59-3

Fórmula molecular

C3H2BrO3-

Peso molecular

165.95 g/mol

Nombre IUPAC

3-bromo-2-oxopropanoate

InChI

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1

Clave InChI

PRRZDZJYSJLDBS-UHFFFAOYSA-M

SMILES

C(C(=O)C(=O)O)Br

SMILES canónico

C(C(=O)C(=O)[O-])Br

Key on ui other cas no.

1113-59-3

Pictogramas

Corrosive

Sinónimos

3-bromopyruvate
3-bromopyruvic acid
bromopyruvate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bromopyruvic acid
Reactant of Route 2
bromopyruvic acid
Reactant of Route 3
Reactant of Route 3
bromopyruvic acid
Reactant of Route 4
Reactant of Route 4
bromopyruvic acid
Reactant of Route 5
bromopyruvic acid
Reactant of Route 6
Reactant of Route 6
bromopyruvic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.